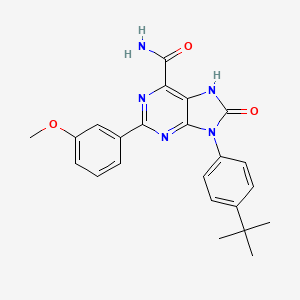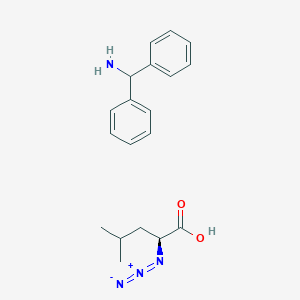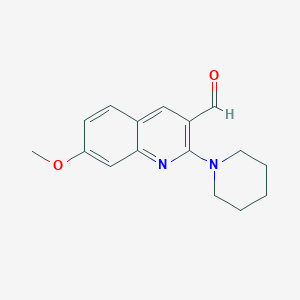![molecular formula C14H12N2O2 B2935928 3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one CAS No. 33421-59-9](/img/structure/B2935928.png)
3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this case, the pyrazole ring is fused with a pyran ring, which is a 6-membered ring containing one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyrazole with a suitable precursor for the pyran ring. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyran and pyrazole rings, with additional functional groups attached. These include two methyl groups and a phenyl group .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. These could include reactions at the pyrazole ring, such as substitutions, as well as reactions involving the other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the structure and functional groups present. For example, as an aromatic compound, it would likely be relatively stable and could potentially have interesting optical properties .科学的研究の応用
Photochemical Studies
3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one has been studied for its photochemical properties. Irradiation of this compound in acetonitrile solution results in the formation of cis-head-to-tail [2+2] dimers. Additionally, when irradiated in ethanol, it undergoes dimerization and photocleavage to yield specific carboxylate compounds (Pavlik et al., 2008).
Catalyst-Free Synthesis Applications
This compound plays a role in catalyst-free synthesis processes. For instance, it is involved in the aqueous, catalyst-free synthesis of certain carbonitriles, highlighting its significance in environmentally benign procedures and high-yield reactions (Yu et al., 2014).
Molecular and Theoretical Studies
Molecular orbital calculations and Density Functional Theory studies of pyranopyrazoles, which include 3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one derivatives, provide insights into their spatial characteristics and atomic contributions. These studies are crucial for understanding the chemical behavior of these compounds (Al-Amiery et al., 2012).
Novel Synthetic Routes and Kinetic Studies
The compound has been studied in the context of novel synthetic routes under specific catalysis conditions, contributing to our understanding of reaction kinetics and efficiencies in organic synthesis (Wang et al., 2015).
Structural Analysis and Crystallography
Structural analysis of this compound through methods like X-ray crystallography enhances the understanding of its molecular geometry and intermolecular interactions, which is essential for designing new materials and pharmaceuticals (Ahmad et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-8-12-13(14(17)18-9)10(2)15-16(12)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLNHAGJDXPCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=NN2C3=CC=CC=C3)C)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2935847.png)


![N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2935850.png)
![(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2935851.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide](/img/structure/B2935856.png)

![3-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2935864.png)
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2935865.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2935867.png)
